molecular formula C16H27ClN2O3 B1412391 N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride CAS No. 1432053-72-9

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride

Cat. No.: B1412391
CAS No.: 1432053-72-9
M. Wt: 330.8 g/mol
InChI Key: CZNPMJJISTTZHZ-UHFFFAOYSA-N
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Description

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a hydroxy group, an isopropylamino group, and a butyramide moiety. It is often studied for its potential therapeutic effects and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde. This intermediate is then reacted with butyric acid or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-phenyl)butyramide hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of hydroxy, isopropylamino, and butyramide groups allows for diverse chemical reactivity and potential therapeutic effects, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3.ClH/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3;/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNPMJJISTTZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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